cyclohexyl N-(oxomethylidene)carbamate
Description
Cyclohexyl N-(oxomethylidene)carbamate is a carbamate derivative characterized by a cyclohexyl group attached to a carbamate moiety, with an oxomethylidene (keto) substituent on the nitrogen atom.
Properties
IUPAC Name |
cyclohexyl N-(oxomethylidene)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZGRDOLVLXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl N-(oxomethylidene)carbamate typically involves the reaction of cyclohexylamine with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cyclohexylamine+Carbamoyl Chloride→Cyclohexyl N-(oxomethylidene)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of cyclohexylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the oxomethylidene group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products:
Oxidation: Cyclohexyl N-(hydroxymethylidene)carbamate.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl N-(oxomethylidene)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which cyclohexyl N-(oxomethylidene)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations
The key distinction between cyclohexyl N-(oxomethylidene)carbamate and its analogs lies in the functional groups:
- Carbamate vs. Thiourea : this compound contains a carbamate (O-linked) group, whereas N-(arylcarbamothioyl)cyclohexanecarboxamides feature a thiourea (S-linked) group. Thiourea derivatives exhibit stronger hydrogen-bonding capabilities due to the sulfur atom’s polarizability, enhancing their stability in crystalline forms .
- Oxomethylidene vs. Carboxymethyl : The oxomethylidene group in the target compound differs from the carboxymethyl group in N-(carboxymethyl)cycloheximide. The former is a keto group, which may increase electrophilicity at the nitrogen center, while the latter introduces a carboxylic acid derivative, influencing solubility and reactivity .
Structural and Conformational Properties
- Crystal Packing: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) crystallizes in a triclinic system (space group Pī) with intramolecular N–H···O hydrogen bonds forming pseudo-six-membered rings .
- Cyclohexane Conformation : Both classes of compounds feature a cyclohexane ring in a chair conformation, minimizing steric strain. However, the oxomethylidene group’s planar geometry could introduce torsional strain in the carbamate backbone, affecting reactivity .
Spectroscopic Characterization
- IR Spectroscopy : Thiourea derivatives show strong ν(C=S) absorption near 1250–1350 cm⁻¹, absent in carbamates. The oxomethylidene group may exhibit ν(C=O) stretches near 1700 cm⁻¹, overlapping with carbamate carbonyl signals .
- ¹H-NMR : The oxomethylidene proton (if present) would resonate as a singlet near δ 8–9 ppm, distinct from thiourea’s N–H signals (δ 9–11 ppm) .
Key Research Findings and Implications
Stability : Thiourea derivatives exhibit superior crystallinity due to hydrogen bonding, whereas carbamates may require stabilization via bulky substituents .
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